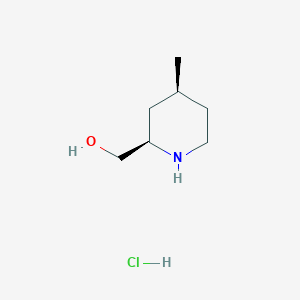
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride: is a chemical compound with the molecular formula C6H13NO.ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the precursor compound to the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
- Rel-(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride
- Rel-(2R,4S)-Pentane-2,4-diol
Comparison:
- Rel-(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol hydrochloride has a similar structure but differs in the ring size and functional groups, leading to different chemical properties and applications.
- Rel-(2R,4S)-Pentane-2,4-diol shares the same stereochemistry but has a different backbone, resulting in distinct reactivity and uses.
Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride stands out due to its unique combination of a piperidine ring and a hydroxyl group, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H16ClNO |
|---|---|
Poids moléculaire |
165.66 g/mol |
Nom IUPAC |
[(2R,4S)-4-methylpiperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Clé InChI |
QFPBAGOTDWWMPI-UOERWJHTSA-N |
SMILES isomérique |
C[C@H]1CCN[C@H](C1)CO.Cl |
SMILES canonique |
CC1CCNC(C1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12988279.png)
![2-(8-(tert-Butoxycarbonyl)-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12988285.png)

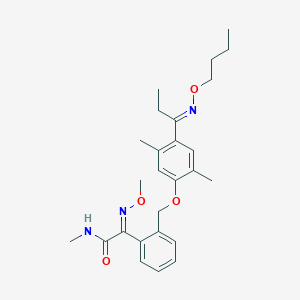



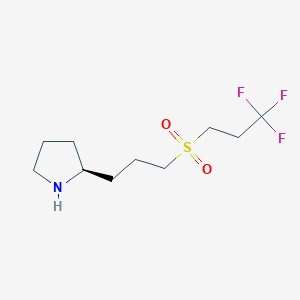
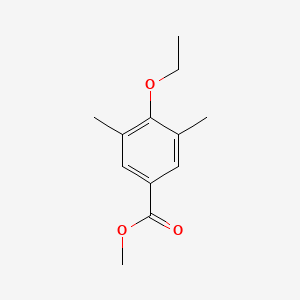
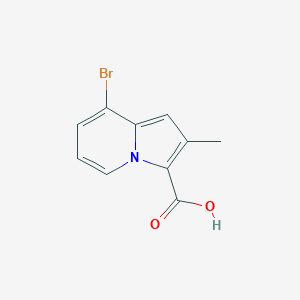
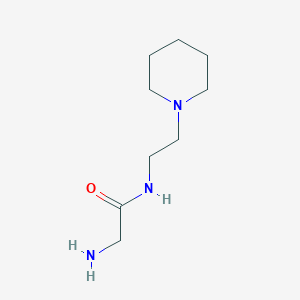
![9-Hydroxy-3-methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12988369.png)
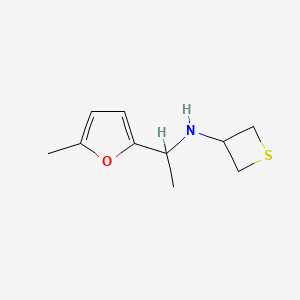
![7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988382.png)
